molecular formula C12H13BrF2N2O B2421441 5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide CAS No. 2034422-23-4

5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide

Cat. No.: B2421441
CAS No.: 2034422-23-4
M. Wt: 319.15
InChI Key: FKRFWNXGJMBXLA-UHFFFAOYSA-N
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Description

5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide is a chemical compound known for its potential applications in medicinal chemistry and drug discovery. It is characterized by the presence of a bromine atom, two fluorine atoms on a cyclohexyl ring, and a nicotinamide moiety. This compound is of interest due to its unique structural features and potential biological activities.

Scientific Research Applications

5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide has several scientific research applications:

Preparation Methods

The synthesis of 5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the bromination of a nicotinamide derivative followed by the introduction of the difluorocyclohexyl group. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity. Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, potentially altering its biological activity.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents used in these reactions include halogenating agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as PARPs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the accumulation of DNA damage in cancer cells and potentially enhancing the efficacy of other cancer treatments . The molecular pathways involved include the inhibition of DNA repair processes and the modulation of cellular stress responses.

Comparison with Similar Compounds

5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-N-(4,4-difluorocyclohexyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2N2O/c13-9-5-8(6-16-7-9)11(18)17-10-1-3-12(14,15)4-2-10/h5-7,10H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRFWNXGJMBXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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